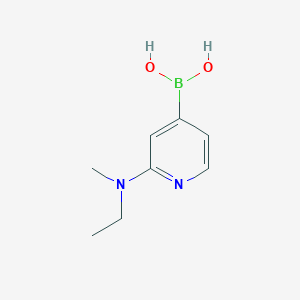
(2-(Ethyl(methyl)amino)pyridin-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Ethyl(methyl)amino)pyridin-4-yl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with an ethyl(methyl)amino group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Ethyl(methyl)amino)pyridin-4-yl)boronic acid typically involves the reaction of a halogenated pyridine derivative with a boronic acid ester. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium as a catalyst. The general reaction conditions include the use of a base, such as potassium carbonate, in an aqueous or alcoholic solvent . The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the boronic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction .
Analyse Chemischer Reaktionen
Types of Reactions
(2-(Ethyl(methyl)amino)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the boronic acid group .
Major Products
The major products formed from these reactions include boronic esters, borates, and various substituted pyridine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
(2-(Ethyl(methyl)amino)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (2-(Ethyl(methyl)amino)pyridin-4-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and drug delivery systems . The compound can also participate in cross-coupling reactions, where it acts as a nucleophile, transferring its organic group to a palladium catalyst, which then forms a new carbon-carbon bond .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Pyridinylboronic acid: Similar in structure but lacks the ethyl(methyl)amino group, making it less versatile in certain reactions.
2-Aminopyridine-4-boronic acid: Contains an amino group instead of the ethyl(methyl)amino group, which affects its reactivity and applications.
Phenylboronic acid: A simpler boronic acid that is widely used in organic synthesis but lacks the specificity provided by the pyridine ring.
Uniqueness
The presence of the ethyl(methyl)amino group in (2-(Ethyl(methyl)amino)pyridin-4-yl)boronic acid enhances its reactivity and allows for the formation of more complex molecules. This makes it a valuable reagent in the synthesis of pharmaceuticals and advanced materials, where specificity and reactivity are crucial .
Eigenschaften
Molekularformel |
C8H13BN2O2 |
|---|---|
Molekulargewicht |
180.01 g/mol |
IUPAC-Name |
[2-[ethyl(methyl)amino]pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C8H13BN2O2/c1-3-11(2)8-6-7(9(12)13)4-5-10-8/h4-6,12-13H,3H2,1-2H3 |
InChI-Schlüssel |
ZYABQKVQTLVIQJ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=NC=C1)N(C)CC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3(2H)-Furanone, 5-[(dimethylamino)methyl]-2-methyl-](/img/structure/B14078786.png)


![7-Chloro-1-(4-fluorophenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078802.png)
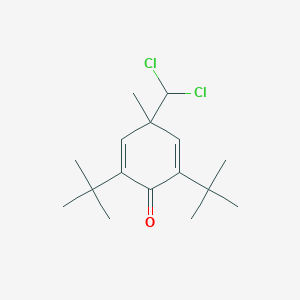
![Cadmate(4-), [[4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzoato]](6-)-N21,N22,N23,N24]-, tetrahydrogen, (SP-4-1)-(9CI)](/img/structure/B14078815.png)
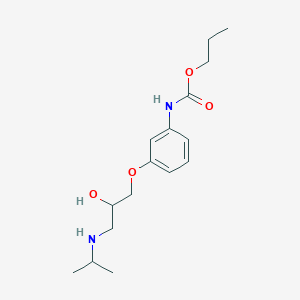
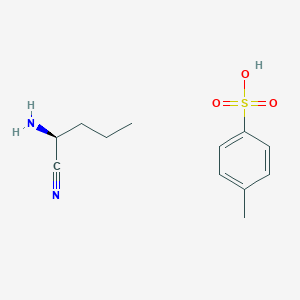


![6-Amino-4-[(3-chloro-4-fluorophenyl)amino]-7-quinazolinol](/img/structure/B14078845.png)
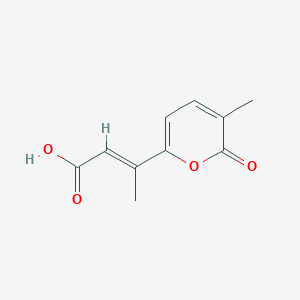
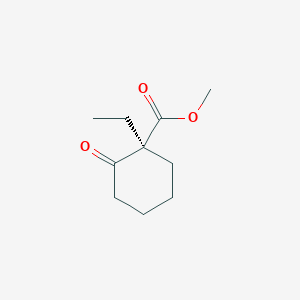
![8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B14078865.png)
